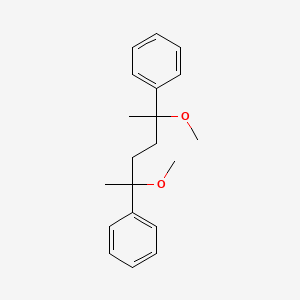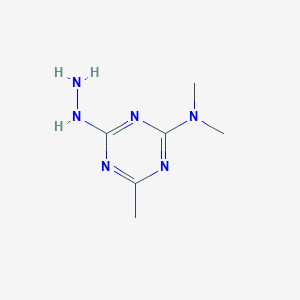
1,1,1-Tris(2-methylpropoxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Tris(2-methylpropoxy)propane is an organic compound with the molecular formula C12H26O3 It is a derivative of propane, where three 2-methylpropoxy groups are attached to the central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Tris(2-methylpropoxy)propane typically involves the reaction of 1,1,1-tris(hydroxymethyl)propane with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Tris(2-methylpropoxy)propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1,1-Tris(2-methylpropoxy)propane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying their interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1,1-Tris(2-methylpropoxy)propane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules to form stable complexes. These interactions can influence various biochemical processes, including enzyme activity and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Tris(hydroxymethyl)propane: A precursor to 1,1,1-Tris(2-methylpropoxy)propane, used in the synthesis of various organic compounds.
Trimethylolpropane: Another related compound with similar chemical properties and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in research and industry, where other similar compounds may not be as effective.
Propiedades
Número CAS |
60523-25-3 |
|---|---|
Fórmula molecular |
C15H32O3 |
Peso molecular |
260.41 g/mol |
Nombre IUPAC |
1-[1,1-bis(2-methylpropoxy)propoxy]-2-methylpropane |
InChI |
InChI=1S/C15H32O3/c1-8-15(16-9-12(2)3,17-10-13(4)5)18-11-14(6)7/h12-14H,8-11H2,1-7H3 |
Clave InChI |
OQSGNDQBIGEKLN-UHFFFAOYSA-N |
SMILES canónico |
CCC(OCC(C)C)(OCC(C)C)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol](/img/structure/B14596939.png)
![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol)](/img/structure/B14596944.png)
![10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14596952.png)

![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14596963.png)
![4-[(Ethylamino)methyl]-5-[(ethylsulfanyl)methyl]-2-methylpyridin-3-ol](/img/structure/B14596968.png)
![1-Piperidinamine, N-[1-(ethylazo)ethyl]-](/img/structure/B14596974.png)

![4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine](/img/structure/B14597003.png)
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]-](/img/structure/B14597015.png)
![4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14597016.png)

![3,4-Dichloro-9-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14597029.png)
![6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one](/img/structure/B14597033.png)
